1,2-Dibromododecane 1,2-Dibromododecane
Brand Name: Vulcanchem
CAS No.: 55334-42-4
VCID: VC16234917
InChI: InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3
SMILES:
Molecular Formula: C12H24Br2
Molecular Weight: 328.13 g/mol

1,2-Dibromododecane

CAS No.: 55334-42-4

Cat. No.: VC16234917

Molecular Formula: C12H24Br2

Molecular Weight: 328.13 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromododecane - 55334-42-4

Specification

CAS No. 55334-42-4
Molecular Formula C12H24Br2
Molecular Weight 328.13 g/mol
IUPAC Name 1,2-dibromododecane
Standard InChI InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3
Standard InChI Key HBRJEAWYCNGOSP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(CBr)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1,2-dibromododecane consists of a dodecane backbone (CH3(CH2)10CH2\text{CH}_3(\text{CH}_2)_{10}\text{CH}_2-) with bromine atoms substituted on the first and second carbons. This vicinal dibromide configuration introduces significant steric strain, influencing its reactivity in nucleophilic substitution and elimination reactions. The compound’s linear alkyl chain and bromine electronegativity contribute to its hydrophobic character, as evidenced by a logP value of 5.68 .

Physical Properties

Key physicochemical parameters of 1,2-dibromododecane are summarized in Table 1.

Table 1: Physical Properties of 1,2-Dibromododecane

PropertyValue
Density (20°C)1.295 g/cm³
Boiling Point326.5°C at 760 mmHg
Flash Point175.2°C
Refractive Index1.488
Melting PointNot reported
SolubilityInsoluble in water

The high boiling point reflects strong van der Waals interactions between long alkyl chains, while the density exceeds that of water due to bromine’s atomic mass. The compound’s insolubility in water aligns with its hydrophobic nature, making it suitable for reactions in nonpolar solvents.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vicinal bromine-bearing carbons. The 1H^1\text{H}-NMR spectrum typically shows a triplet for the methylene group adjacent to bromine (δ\delta 3.4–3.6 ppm) and a multiplet for the neighboring methylene protons (δ\delta 1.8–2.0 ppm). In 13C^{13}\text{C}-NMR, the brominated carbons appear at δ\delta 35–40 ppm, while the remaining methylene groups resonate between δ\delta 20–30 ppm .

Synthesis and Optimization

Modern Catalytic Methods

Contemporary protocols emphasize atom economy and selectivity. A notable advancement is the use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems. MacHarla et al. (2012) achieved a 99% yield by reacting 1-dodecene with hydrogen bromide (HBr\text{HBr}) in the presence of TBAB and dichloromethane (Eq. 1) :

CH2=CH(CH2)9CH3+2HBrTBABBrCH2CH2(CH2)9CH3+H2O\text{CH}_2=\text{CH}(\text{CH}_2)_9\text{CH}_3 + 2\text{HBr} \xrightarrow{\text{TBAB}} \text{BrCH}_2\text{CH}_2(\text{CH}_2)_9\text{CH}_3 + \text{H}_2\text{O}

This method minimizes byproducts and operates at ambient temperature, enhancing scalability.

Yield Optimization Strategies

Reaction parameters such as solvent polarity, catalyst loading, and temperature critically influence yields. Patil et al. (2009) demonstrated that reducing the solvent polarity (e.g., switching from dimethylformamide to toluene) increased the yield from 1% to 12% in bromide displacement reactions . Conversely, Kumar et al. (2013) optimized bromine stoichiometry to suppress over-bromination, achieving 93% purity in large-scale batches .

Applications in Organic Synthesis

Alkylation Reactions

1,2-Dibromododecane serves as a di-electrophile in alkylation reactions. For example, its reaction with sodium methoxide produces 1,2-dimethoxydodecane, a precursor to surfactants and lubricants (Eq. 2) :

BrCH2CH2(CH2)9CH3+2NaOCH3CH3OCH2CH2(CH2)9CH3+2NaBr\text{BrCH}_2\text{CH}_2(\text{CH}_2)_9\text{CH}_3 + 2\text{NaOCH}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2(\text{CH}_2)_9\text{CH}_3 + 2\text{NaBr}

Cross-Coupling Reactions

In palladium-catalyzed couplings, the vicinal dibromide participates in Suzuki-Miyaura reactions to form biaryl structures. For instance, reacting 1,2-dibromododecane with phenylboronic acid yields 1,2-diphenyldodecane, a model compound for liquid crystal research .

Polymer Chemistry

The compound’s bifunctional reactivity enables its use in step-growth polymerization. Polycondensation with diols produces polyethers with tunable chain lengths, applicable in coatings and adhesives.

Industrial Production and Market Trends

Global production of 1,2-dibromododecane is estimated at 50–100 metric tons annually, primarily serving pharmaceutical and specialty chemical sectors. Recent advancements in catalytic bromination have reduced manufacturing costs by 20%, fostering adoption in emerging economies.

Recent Research Developments

Recent studies focus on enhancing enantioselectivity in asymmetric syntheses. For example, Rharmili et al. (2024) explored its use in micellar catalysis, achieving 85% enantiomeric excess in indoline derivatives . Additionally, computational models predict novel reaction pathways for C–Br bond activation, potentially unlocking new catalytic cycles.

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